molecular formula C14H13N3O4 B3304293 4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol CAS No. 92166-81-9

4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol

Cat. No.: B3304293
CAS No.: 92166-81-9
M. Wt: 287.27 g/mol
InChI Key: HMORZVUYARQQFV-UHFFFAOYSA-N
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Description

4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol is an azo compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo compounds are widely recognized for their vibrant colors and are extensively used in dyeing applications. The compound’s structure includes a hydroxyl group and a nitro group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol typically involves the diazotization of 2-nitroaniline followed by a coupling reaction with 4-hydroxybenzaldehyde. The process begins with the formation of a diazonium salt from 2-nitroaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. This diazonium salt then reacts with 4-hydroxybenzaldehyde in an alkaline medium, usually sodium carbonate, to form the azo compound .

Industrial Production Methods

In industrial settings, the synthesis of azo compounds like this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve efficient coupling with the aromatic compound.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry for detecting metal ions.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The biological activity of 4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol is primarily attributed to its ability to form reactive intermediates that can interact with cellular components. The nitro group can undergo bioreduction to form reactive nitrogen species, which can induce oxidative stress and damage cellular structures. The azo group can also participate in redox reactions, leading to the generation of free radicals that can disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-[(3-nitro-phenyl)azo]-benzeneethanol
  • 4-Hydroxy-3-[(4-nitro-phenyl)azo]-benzeneethanol
  • 4-Hydroxy-3-[(2-chloro-phenyl)azo]-benzeneethanol

Uniqueness

4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol is unique due to the specific positioning of the nitro group, which influences its electronic properties and reactivity. This positioning affects the compound’s color, stability, and interaction with other molecules, making it distinct from other azo compounds with different substituents .

Properties

IUPAC Name

4-(2-hydroxyethyl)-2-[(2-nitrophenyl)diazenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c18-8-7-10-5-6-14(19)12(9-10)16-15-11-3-1-2-4-13(11)17(20)21/h1-6,9,18-19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMORZVUYARQQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C=CC(=C2)CCO)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50888714
Record name Benzeneethanol, 4-hydroxy-3-[2-(2-nitrophenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50888714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92166-81-9
Record name 4-Hydroxy-3-[2-(2-nitrophenyl)diazenyl]benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92166-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, 4-hydroxy-3-(2-(2-nitrophenyl)diazenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092166819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanol, 4-hydroxy-3-[2-(2-nitrophenyl)diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneethanol, 4-hydroxy-3-[2-(2-nitrophenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50888714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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